molecular formula C16H19N3OS B2761762 N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide CAS No. 66179-98-4

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B2761762
CAS No.: 66179-98-4
M. Wt: 301.41
InChI Key: PDVKKPPJQYQTPP-UHFFFAOYSA-N
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Description

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide (CAS 66179-98-4) is a chemical compound with the molecular formula C16H19N3OS and a molecular weight of 301.41 . This acetamide derivative features a piperidine moiety linked to a 4-phenylthiazole ring, a structural motif of significant interest in medicinal chemistry. Compounds with similar piperidine-acetamide architectures are actively investigated as potent inhibitors of therapeutic targets. For instance, research on 2-(piperidin-4-yl)acetamides has demonstrated their potential as powerful inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . Furthermore, piperidine-containing molecules are widely explored in oncology research for their ability to inhibit cancer-associated enzymes, such as carbonic anhydrase isoforms IX and XII, which are overexpressed in solid tumors . The presence of the thiazole ring in its structure further underscores its utility in heterocyclic chemistry and drug discovery. This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied for Laboratory/Research Use Only and is not approved for use in humans, animals, or as a food additive. 1, 3, 7

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVKKPPJQYQTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and piperidine moiety facilitate nucleophilic substitution under basic conditions. For example:

  • Chloride displacement : Reaction of 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide with secondary amines (e.g., piperidine) yields derivatives via SN2 mechanism. Potassium carbonate and potassium iodide enhance reaction efficiency .

Reaction ComponentConditionsYield
2-chloroacetamide + piperidineK₂CO₃, KI, reflux (12 h)60–97%
2-chloroacetamide + morpholineK₂CO₃, KI, dichloromethane72–85%

Acylation and Amidation

The thiazol-2-amine core undergoes acylation with chloroacetyl chloride to form intermediates. Key steps include:

  • Base-mediated coupling : Sodium carbonate neutralizes HCl byproducts during chloroacetyl chloride addition .

  • Solvent effects : Dichloromethane or pyridine optimizes reaction rates and purity .

Example :

Thiazol-2-amine+ClCH2COClNa2CO32-chloroacetamide intermediate(Yield: 90%)[9]\text{Thiazol-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Na}_2\text{CO}_3} \text{2-chloroacetamide intermediate} \quad (\text{Yield: 90\%})[9]

Reduction of Nitro Groups

Nitro-substituted derivatives of this compound are reduced to amines using catalytic hydrogenation or acidic conditions:

  • Catalytic H₂/Pd-C : Converts 3-nitrophenyl groups to 3-aminophenyl .

  • HCl/Fe : Achieves similar reductions with lower cost but slower kinetics .

Key Data :

  • Post-reduction yields: 84–97% .

  • Product application: Aminophenyl derivatives serve as precursors for ureido-substituted analogs .

Ureido Formation

Reaction with isocyanates introduces ureido substituents, expanding structural diversity:

4-Aminophenyl-thiazole+R-NCOUreido-thiazole(Yield: 68–92%)[9]\text{4-Aminophenyl-thiazole} + \text{R-NCO} \rightarrow \text{Ureido-thiazole} \quad (\text{Yield: 68–92\%})[9]

Isocyanate ReagentProduct Activity (IC₅₀ vs. VEGFR-2)
4-Chlorophenyl isocyanate0.11 µM
3-Trifluoromethylphenyl isocyanate0.09 µM

Biological Interactions

While not traditional "reactions," pharmacological interactions include:

  • Enzyme inhibition : Binds VEGFR-2 via hydrogen bonds (GLU885, ASP1046) and hydrophobic interactions .

  • Anticonvulsant activity : ED₅₀ = 24.38 mg/kg in electroshock models .

Stability and Degradation

  • Hydrolysis : Susceptible to acidic/basic hydrolysis at the acetamide bond.

  • Oxidation : Thiazole sulfur oxidizes to sulfoxide under strong oxidizing agents.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H19N3OS
  • Molecular Weight : 301.41 g/mol
  • CAS Number : 66179-98-4

Structure

The compound features a thiazole ring linked to a piperidine moiety, which contributes to its pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activity. For instance, studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines by triggering apoptotic pathways .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. Compounds with thiazole rings have been reported to inhibit the growth of pathogenic bacteria and fungi, making them candidates for further investigation in the development of new antimicrobial agents .

Neuropharmacological Effects

Research has explored the potential neuropharmacological effects of piperidine derivatives, including this compound. Piperidine-based compounds have been associated with modulation of neurotransmitter systems and may offer therapeutic benefits in neurological disorders such as depression and anxiety . The specific interactions of this compound with neurotransmitter receptors are still under investigation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions such as acylation and cyclization. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile. Variations in the substituents on the thiazole or piperidine rings can significantly alter biological activity and selectivity .

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control agents. The mechanism was linked to apoptosis induction through caspase activation pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Acetamide Modifications
Compound Name Structural Variation vs. Target Compound Molecular Formula Key Activities/Findings Reference
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Hydroxyl group on piperidine ring C₁₆H₁₉N₃O₂S Enhanced solubility; potential for CNS targeting due to hydroxyl group .
LSN3316612 (N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide) Fluoropyridinyloxy substituent on piperidine C₂₁H₂₄FN₃O₂S Selective O-GlcNAcase (OGA) inhibition; improved blood-brain barrier penetration .
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) Thiadiazole core instead of thiazole C₁₅H₁₆ClN₃OS Analgesic activity; lower cytotoxicity compared to thiazole derivatives .

Key Insights :

  • The hydroxylated piperidine derivative (from ) exhibits improved solubility but reduced lipophilicity, limiting its membrane permeability .
  • LSN3316612’s fluoropyridinyloxy group enhances target selectivity for OGA, a feature absent in the parent compound .
  • Thiadiazole analogues like VA17 show retained bioactivity but distinct pharmacokinetic profiles due to altered heterocyclic cores .
Analogues with Triazole or Pyrazole Hybridization
Compound Name Structural Variation vs. Target Compound Molecular Formula Key Activities/Findings Reference
11f (2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide) Triazole-quinoxaline hybrid C₂₂H₁₇N₇O₃S Anticancer activity against NSCLC; IC₅₀ = 2.1 µM (A549 cells) .
8f (2-(5-(4-Hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide) Pyrazole-thiazole hybrid C₂₆H₂₂N₄O₂S Potent antibacterial activity (MIC = 0.5 µg/mL against S. aureus) .

Key Insights :

  • Compound 11f demonstrates superior anticancer activity compared to the parent compound, attributed to the nitroquinoxaline moiety enhancing DNA intercalation .
  • Pyrazole hybrids like 8f retain thiazole bioactivity while expanding antimicrobial efficacy, suggesting structural flexibility for multi-target drug design .
Pharmacological Profile Comparison
Activity Target Compound Closest Analogues Notes
Enzyme Inhibition Moderate OGA inhibition LSN3316612 (IC₅₀ = 8 nM for OGA) Target compound lacks fluoropyridinyloxy group critical for high OGA affinity .
Anticancer Activity Limited data 11f (IC₅₀ = 2.1 µM) Hybridization with triazole-quinoxaline enhances potency .
Antimicrobial Activity Not reported 8f (MIC = 0.5 µg/mL) Pyrazole substitution broadens spectrum .

Mechanistic Divergence :

  • The parent compound’s piperidine-thiazole scaffold favors moderate enzyme inhibition, while analogues with extended aromatic systems (e.g., triazole-quinoxaline in 11f) shift activity toward DNA-targeted cytotoxicity .

Biological Activity

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H19N3OS
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 1216829-50-3

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound exhibits competitive inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in neurotransmission and carbohydrate metabolism, respectively .
  • Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole and piperidine moieties can enhance antitumor efficacy .
  • Anticonvulsant Properties : Research indicates that thiazole derivatives, including this compound, possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy management .

Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibition against AChE and α-glucosidase
Antitumor ActivityInduces apoptosis in cancer cells; effective against various cell lines
AnticonvulsantDemonstrated anticonvulsant properties in preclinical studies

Case Studies and Research Findings

  • Anticancer Activity : A study conducted by Luo et al. synthesized several thiazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound displayed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Kinetic Studies : Kinetic investigations revealed that the compound operates through a competitive inhibition mechanism against AChE, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to various targets, suggesting that modifications to the piperidine ring could enhance its pharmacological profile. The binding interactions were primarily hydrophobic, with some hydrogen bonding observed .

Q & A

Basic: What are the key steps in synthesizing N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling a thiazole core with piperidine-acetamide derivatives. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .
  • Acetamide coupling : Reacting the thiazole intermediate with 2-(piperidin-1-yl)acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
  • Optimization : Control temperature (±2°C), use catalysts like DMAP for amidation, and employ inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with slow addition of reagents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers ensure purity and confirm the structure of the compound post-synthesis?

Answer:

  • Purity : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity >95% using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for thiazole) and piperidine methylene signals (δ 2.5–3.5 ppm) .
    • Mass spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 340.1) .

Basic: What are the stability profiles of this compound under varying conditions?

Answer:

  • Thermal stability : Stable at 25°C for ≥6 months; degradation observed at >100°C (TGA shows 5% mass loss by 150°C) .
  • pH sensitivity : Stable at pH 5–9 (HPLC analysis); hydrolyzes in strongly acidic (pH <3) or alkaline (pH >11) conditions, forming piperidine and thiazole fragments .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

Technique Application Key Parameters
DSC Melting point determinationTm = 180–185°C
IR Spectroscopy Functional group analysisC=O stretch at 1650–1680 cm⁻¹; NH bend at 3300 cm⁻¹
XRD Crystallinity assessmentPeaks at 2θ = 15.2°, 24.7°

Advanced: What pharmacological targets and mechanisms are associated with this compound?

Answer:

  • TRPV1 antagonism : Binds to the vanilloid receptor (IC₅₀ = 15–50 μM), inhibiting calcium influx in sensory neurons .
  • Neuropathic pain models : ED₅₀ = 10–15 μmol/kg in rodent formalin tests (Phase II response suppression) .
  • Mechanistic ambiguity : Conflicting reports on off-target effects (e.g., serotonin receptor modulation); validate via knockout models or competitive binding assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core modifications :
    • Replace piperidine with morpholine (logP reduction) .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance TRPV1 affinity .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry .
    • Test in vitro using FLIPR assays (calcium flux) and in vivo pain models .

Advanced: How should researchers address discrepancies in reported biological activities of this compound?

Answer:

  • Contradictory data : Some studies report ED₅₀ <15 μmol/kg , while others show weaker activity (ED₅₀ >50 μmol/kg) due to assay variability (e.g., cell line vs. primary neurons) .
  • Resolution :
    • Standardize protocols (e.g., CHO-K1 cells stably expressing hTRPV1) .
    • Compare pharmacokinetics (plasma t₁/₂, bioavailability) across studies .

Advanced: What computational methods are used to study its target interactions?

Answer:

  • Molecular docking : AutoDock Vina to predict binding poses in TRPV1’s capsaicin-binding pocket (ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
  • QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to predict bioavailability .

Advanced: What strategies are effective for in vivo evaluation of this compound?

Answer:

  • Dosing : Intraperitoneal administration (10 mg/kg in 10% DMSO/saline) for neuropathic pain models .
  • Endpoints : Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

Answer:

  • Salt formation : Use HCl or maleate salts to enhance aqueous solubility (>2 mg/mL) .
  • Prodrug design : Esterify the acetamide moiety to increase membrane permeability .
  • CYP inhibition assays : Test in human liver microsomes to identify metabolic hotspots (e.g., piperidine N-oxidation) .

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